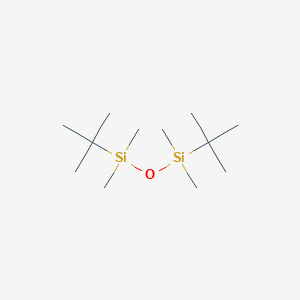
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
Cat. No. B1582054
Key on ui cas rn:
67875-55-2
M. Wt: 246.54 g/mol
InChI Key: FGTJJHCZWOVVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068412
Procedure details


Palladium(II) acetate (168 mg, 0.75 mmol) was dissolved in an ether solution (50 ml) of t-butyldimethylsilyl ether of (2R)-N-t-butoxycarbonyl-2-amino-3-butenol (3) (4.34 g, 15.0 mmol) and to this was added an ether solution (100 ml) of ethyl diazoacetate (17.1 g, 150 mmol) and palladium(II) acetate (168 mg, 0.75 mmol) over 3 hours. The insoluble material in the reaction mixture was filtered off and the filtrate was concentrated under reduced pressure to give an oily product. Purification of the product by column chromatography over silica gel (20% ether/hexane) afforded t-butyldimethylsilyl ether of (2R)-N-t-butoxycarbonyl-2-(ethoxycarbonylcyclopropyl)glycinol (4) as an oil (4.00 g, 87.9%). Compound (4) thus obtained was dissolved in ethanol (70 ml) and CSA (10 mg) was added to this solution then the mixture was stirred for 16 hours at room temperature. The solvent was removed under reduced pressure and the residue was subjected to medium pressure column chromatography over silica gel (50% ether/hexane) 932 mg of (2R,3S,4S)-N-t-butoxycarbonyl-2-(ethoxycarbonylcyclopropyl)glycinol (5), 175 mg of its stereoisomer (6) and 560 mg of a mixture of inseparable stereoisomer.








Yield
87.9%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C@H:9]([CH:12]=[CH2:13])[CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[N+](=C[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N-].[Si:22]([O:29][Si:30]([C:33]([CH3:36])([CH3:35])[CH3:34])([CH3:32])[CH3:31])([C:25]([CH3:28])([CH3:27])[CH3:26])([CH3:24])[CH3:23]>CCOCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Si:22]([O:29][Si:30]([C:33]([CH3:36])([CH3:35])[CH3:34])([CH3:31])[CH3:32])([C:25]([CH3:27])([CH3:28])[CH3:26])([CH3:24])[CH3:23].[C:1]([O:5][C:6]([NH:8][C@H:9]([C:12]1([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:23][CH2:13]1)[CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](CO)C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
168 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
17.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
168 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material in the reaction mixture was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the product by column chromatography over silica gel (20% ether/hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](CO)C1(CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 87.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
